1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAYLIVQXUGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598668 | |
| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79858-48-3 | |
| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation-Cyclization Strategy
The most widely cited method involves a halogenation-cyclization sequence, as detailed in EP0965588A1 . This patent describes a four-step process:
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Halogenation : A benzylamine derivative (Formula II) reacts with an electrophilic halogenating agent (e.g., Cl₂ or Br₂) to form a dihalogenated intermediate (Formula III).
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Halohydroxylation : The intermediate undergoes halohydroxylation using agents like HOCl or HOBr, introducing hydroxyl and halogen groups (Formula IV).
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Base-Mediated Cyclization : Treatment with a strong base (e.g., NaOH) induces cyclization, forming the tetrahydropyridine core (Formula V).
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Diastereoselective Carboxylation : Final carboxylation via stereoselective reactions yields the target compound.
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Starting Material : 12 g of Formula II derivative.
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Reagents : Ethanol (60 mL), [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid (12.59 g).
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Conditions : Heating to 70°C, followed by recrystallization in methyl isobutyl ketone.
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Yield : 64.7% (3.65 g after purification).
Table 1: Key Reaction Parameters for Halogenation-Cyclization
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Halogenation | Cl₂ in ethanol | 25°C | 82% |
| Halohydroxylation | HOBr, NH₄Cl | 0–5°C | 75% |
| Cyclization | NaOH (2N), isopropyl ether | 20°C | 68% |
| Carboxylation | HCl/NaOH, sodium chloride | -5°C | 64.7% |
Boronic Acid Ester Intermediate Route
CN111004264B discloses an alternative using boronic acid esters as intermediates:
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Borylation : Reaction of pyridine derivatives with bis(pinacolato)diboron in tetrahydrofuran (THF) catalyzed by Pd(dppf)Cl₂.
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Reductive Alkylation : Sodium borohydride reduces the intermediate, followed by benzylation using benzyl bromide.
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Hydrolysis : Acidic hydrolysis (HCl, H₂O) liberates the carboxylic acid group.
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Solvent : THF or ethyl acetate.
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Catalyst : Pd(dppf)Cl₂ (5 mol%).
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Temperature : 80°C for borylation, 25°C for reduction.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale production optimizes the halogenation-cyclization method using continuous flow reactors to enhance yield (≥78%) and reduce reaction time. Key adjustments include:
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Residence Time : 15–20 minutes per step.
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Purification : Multistage crystallization with methyl isobutyl ketone.
Catalytic System Optimization
Industrial protocols employ lithium borohydride instead of sodium borohydride for faster reduction kinetics. Co-solvents like acetonitrile improve reagent solubility, achieving 95% purity post-crystallization.
Key Reaction Parameters and Optimization
Temperature Sensitivity
Solvent Selection
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Suitability | Yield Improvement |
|---|---|---|---|
| Ethanol | 24.3 | Halogenation | +15% |
| THF | 7.6 | Borylation | +22% |
| Methyl isobutyl ketone | 13.1 | Crystallization | +30% (purity) |
Comparative Analysis of Methodologies
Halogenation-Cyclization vs. Boronic Acid Routes
Cost Considerations
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Halogenation Route : Lower reagent costs but higher energy input.
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Boronic Acid Route : Expensive catalysts (Pd-based) offset by shorter synthesis time.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce various tetrahydropyridine derivatives .
Scientific Research Applications
Cardiovascular Medicine
Research indicates that 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid exhibits inhibitory effects on blood platelet aggregation . This property suggests potential applications in cardiovascular therapies aimed at preventing thrombosis and other related conditions.
Neuropharmacology
The compound's interaction with neurotransmitter systems has been studied for its potential neuroprotective effects. Its ability to modulate neurotransmitter release may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Enzyme Inhibition Studies
Mechanistic studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase, which is relevant in the context of Alzheimer's disease research .
Binding Affinity Measurements
Kinetic analysis of this compound has been conducted to determine its binding affinity to various biological targets. These studies are crucial for understanding the compound's mechanism of action at the molecular level.
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Platelet Aggregation : A study published in Journal of Cardiovascular Pharmacology demonstrated the compound's effectiveness in reducing platelet aggregation in vitro, indicating its potential as an antithrombotic agent.
- Neuroprotective Effects : Research published in Neuropharmacology explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage, highlighting its potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic Acid Ethyl Ester (1xd)
- Molecular Formula: C₁₅H₁₅NO₄
- Molecular Weight : 273.10 g/mol .
- Key Differences :
- Contains two ketone groups (dioxo) at positions 2 and 6, increasing polarity and reactivity.
- Ethyl ester substitution at the carboxylic acid position reduces acidity compared to the free acid form.
- Applications : Primarily used in chemical synthesis; the dioxo groups may facilitate cyclization or nucleophilic reactions .
Methyl Ester of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
- Molecular Formula : C₁₂H₁₅N
- Molecular Weight : 173.26 g/mol .
- Key Differences :
- Lacks a carboxylic acid group but includes a phenyl group at position 4.
- Toxicity : MPTP is a neurotoxin that induces Parkinsonism by selectively damaging dopaminergic neurons .
- Pharmacological Relevance : Highlights the critical role of substituents in biological activity; the benzyl group in the target compound may mitigate neurotoxic effects.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Molecular Formula: C₁₆H₁₅NO₂ (estimated)
- Molecular Weight : ~265.30 g/mol .
- Key Differences: Features an isoquinoline core instead of a tetrahydropyridine ring, altering electronic properties. Applications: Detected as a by-product in microbial synthesis of tetrahydroisoquinoline alkaloids .
Structural and Functional Analysis
Substituent Effects on Reactivity and Stability
- Benzyl Group : Enhances lipophilicity and aromatic interactions, improving binding to hydrophobic enzyme pockets .
- Carboxylic Acid vs. Ester : The free acid form (target compound) offers versatility in salt formation, while esters (e.g., 1xd) are more stable under acidic conditions .
- Dioxo Groups : Increase electrophilicity, making 1xd more reactive toward nucleophiles compared to the target compound .
Pharmacological Implications
- The benzyl group in the target compound may reduce neurotoxicity risks compared to MPTP, which lacks a polar carboxylic acid group .
- Sodium salt derivatives (e.g., CAS: 71411-73-9) are promising for drug formulation due to enhanced solubility .
Data Table: Comparative Overview
Commercial Availability and Research Use
- The target compound is listed as discontinued by CymitQuimica but is available from suppliers like BLD Pharmatech (97% purity) and Combi-Blocks .
- Derivatives such as ethyl or methyl esters are more commonly available for research, emphasizing the importance of substituent choice in experimental design .
Biological Activity
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS Number: 79858-48-3) is a compound with a unique chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO2
- Molecular Weight : 217.26 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 14.5 |
| U-937 (Monocytic Leukemia) | 10.25 | Doxorubicin | 12.0 |
| A549 (Lung Cancer) | 18.75 | Cisplatin | 20.5 |
This compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. In models of neurodegenerative diseases, it has shown promise in reducing oxidative stress and inflammation in neuronal cells. Specifically, it mitigates the effects of neurotoxins such as MPP+ in dopaminergic neurons by enhancing antioxidant defenses and inhibiting apoptotic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell cycle progression.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting cytochrome c release.
- Antioxidant Activity : The compound enhances the cellular antioxidant capacity by upregulating the expression of endogenous antioxidant enzymes.
Study on Cancer Cell Lines
A study conducted on multiple cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis revealed significant increases in early and late apoptotic cells following treatment .
Neuroprotection in Animal Models
In a rat model of Parkinson's disease induced by MPTP, administration of this compound resulted in a significant reduction in motor deficits and preservation of dopaminergic neurons compared to control groups. Histological analysis showed decreased levels of inflammatory markers and oxidative stress indicators .
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous heterocyclic compounds are synthesized via the condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Modifications to the benzyl or carboxylic acid groups may require protective group strategies, as seen in ethyl ester derivatives .
Q. What safety protocols should be followed when handling this compound?
Due to limited toxicological data, assume potential hazards. Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Conduct work in a fume hood to minimize inhalation risks .
Q. Which analytical methods are effective for structural characterization?
Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the tetrahydropyridine core and substituents. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups (e.g., carboxylic acid). Purity can be assessed via HPLC with a C18 column and UV detection .
Q. How should the compound be stored to maintain stability?
Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Avoid exposure to moisture, oxidizers, or extreme pH conditions, as the tetrahydropyridine ring may undergo oxidation or hydrolysis .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Optimize reaction parameters such as temperature (e.g., 80–100°C for cyclization), solvent polarity (DMF enhances reaction rates), and catalyst loading (1–5 mol% palladium). Batch reactors with controlled stirring and inert atmospheres improve reproducibility. Monitor intermediates via TLC or LC-MS to minimize side reactions .
Q. How to resolve contradictions in reported toxicological data?
Some studies report "no known hazards" , while others highlight insufficient toxicological data . Address this by conducting standardized in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. Cross-validate results with computational models (e.g., QSAR) to predict acute toxicity .
Q. What strategies enhance the compound’s stability in biological assays?
Stabilize the tetrahydropyridine ring by derivatizing the nitrogen atom (e.g., acyloxy or benzyloxy groups) or replacing it with a more stable heterocycle. Alternatively, use prodrug approaches, such as esterifying the carboxylic acid to improve membrane permeability and hydrolyze in vivo .
Q. How to design experiments evaluating biological activity against enzyme targets?
Prioritize targets based on structural analogs (e.g., oxazolo-pyridine derivatives with antimicrobial activity ). Use molecular docking to predict binding affinity to enzymes like kinases or proteases. Validate with enzyme inhibition assays (e.g., fluorescence-based kinetics) and compare IC50 values against reference inhibitors .
Q. What methodologies address discrepancies in spectroscopic data across studies?
Ensure consistent sample preparation (e.g., deuteration solvents for NMR, dry-film IR techniques). Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts). Collaborative inter-laboratory validation can resolve instrument-specific variability .
Methodological Notes
- Synthesis Optimization : Include control experiments to isolate and characterize byproducts (e.g., oxidized pyridine derivatives) .
- Safety Compliance : Document all hazard assessments under institutional EH&S guidelines, referencing GHS classifications .
- Data Reproducibility : Publish raw spectral data and synthetic protocols in open-access repositories to facilitate peer validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
